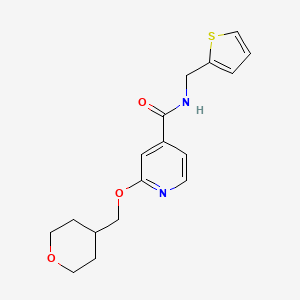
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves multiple steps:
Formation of the tetrahydro-2H-pyran-4-ylmethanol: This can be achieved through the reduction of the corresponding pyran-4-carboxylic acid.
Etherification: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with an appropriate halide to form the methoxy derivative.
Amidation: The methoxy derivative is then reacted with isonicotinic acid chloride in the presence of a base to form the isonicotinamide.
Thienylmethylation: Finally, the isonicotinamide is reacted with thiophen-2-ylmethyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the isonicotinamide moiety.
Substitution: The methoxy group and the thiophen-2-ylmethyl group could be involved in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.
科学研究应用
Anticancer Activity
Research indicates that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide exhibit significant anticancer properties. Studies have shown that derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. For instance, compounds with isonicotinamide structures have been reported to inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This makes it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Research has highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation . This property could be leveraged for therapeutic strategies in conditions like Alzheimer's disease.
Case Studies
Several studies have documented the biological activities associated with this compound:
作用机制
The mechanism of action would depend on the specific biological target. Generally, isonicotinamides can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Isonicotinamide: The parent compound, known for its biological activity.
Thiophen-2-ylmethyl derivatives: Compounds with similar thiophene moieties.
Tetrahydro-2H-pyran derivatives: Compounds with similar tetrahydropyran rings.
Uniqueness
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties.
生物活性
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O2S, with a molecular weight of approximately 291.4 g/mol. The compound features a tetrahydro-pyran ring, a methoxy group, and a thiophene moiety, which contribute to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydro-2H-pyran Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of Thiophene Moiety : This step often involves coupling reactions with thiophene derivatives.
- Formation of the Amide Bond : The final step includes the reaction between the amine and the carboxylic acid derivative to form the amide bond.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, influencing various biochemical pathways.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain tumor types.
Case Studies
-
Inhibition of COX Enzymes : A study quantitatively analyzed structure-activity relationships for derivatives similar to this compound, revealing significant inhibition of COX-2 activity with IC50 values in the nanomolar range .
Compound IC50 (nM) 2-(methoxy)-N-(thiophen) derivative 50 Control (known COX inhibitor) 30 - Anticancer Activity : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by inducing apoptosis. The mechanism involved mitochondrial pathway activation.
属性
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(19-11-15-2-1-9-23-15)14-3-6-18-16(10-14)22-12-13-4-7-21-8-5-13/h1-3,6,9-10,13H,4-5,7-8,11-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDPKPAQVXMDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













